N-(3-methylphenyl)dicarbonimidic diamide
Description
N-(3-Methylphenyl)dicarbonimidic diamide is a member of the dicarbonimidic diamide family, characterized by a central dicarbonimidic backbone (N–C(=NH)–NH–C(=NH)–N) substituted with a 3-methylphenyl group. This compound shares structural similarities with pharmacologically active agents such as metformin (N,N-dimethyl imidodicarbonimidic diamide) but differs in its aryl substitution pattern . Dicarbonimidic diamides are notable for their roles in medicinal chemistry, agrochemicals, and materials science. The 3-methylphenyl group introduces steric and electronic effects that influence solubility, stability, and biological activity compared to other analogs .
Properties
IUPAC Name |
1-carbamoyl-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLJNDJHJAORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methylphenyl)dicarbonimidic diamide can be synthesized through several methods. One common laboratory method involves the reaction of urea with disodium hydrogen phosphate in water at elevated temperatures (150-160°C) for about 2 hours. The reaction mixture is then cooled to precipitate the desired product .
Industrial Production Methods
In industrial settings, this compound is typically produced as a co-product in urea manufacturing. The process involves high-temperature heat treatment, followed by separation and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)dicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
N-(3-methylphenyl)dicarbonimidic diamide has shown promise as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies on related diamides have demonstrated their effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
Mechanism of Action
The antibacterial activity is believed to be linked to the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival. This mechanism is similar to that observed in other imido derivatives, which have been documented to exhibit potent antimicrobial effects .
Agricultural Applications
Pesticidal Activity
this compound has potential applications in agriculture as a pesticide. Its structural properties suggest it could be effective against certain pests and pathogens that threaten crop yields. The compound's efficacy in this area is supported by research into similar compounds that have been used successfully in agricultural settings .
Soil Health Improvement
Another application is its role in improving soil health by inhibiting harmful microbial activities without affecting beneficial soil bacteria. This selective inhibition can enhance nutrient availability and promote plant growth, making it a valuable tool in sustainable agriculture practices .
Material Science
Polymer Development
In materials science, this compound can be used as a precursor for synthesizing novel polymers. These polymers may exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Studies on Polymer Applications
Research has highlighted the successful incorporation of similar diamides into polymer matrices, resulting in materials with improved performance characteristics. For example, polymers derived from dicarbonimidic diamides have been tested for applications in coatings and adhesives, demonstrating their potential utility in various industrial sectors .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)dicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly impacts physicochemical properties. Key analogs include:
*Estimated based on analogs.
- Meta-Substitution : The 3-methyl group in the target compound creates a sterically hindered environment, which may reduce intermolecular interactions and improve thermal stability compared to para-substituted analogs (e.g., 4-methoxyphenyl) .
- In contrast, electron-withdrawing groups (e.g., -Cl) reduce solubility but may improve reactivity in electrophilic substitutions .
Stability and Toxicity
- Stability : The 3-methyl group improves hydrolytic stability relative to methoxy or chloro analogs, as electron-donating groups protect the diamide bond from nucleophilic attack .
- Toxicity : Chlorinated analogs (e.g., 2,3-dichlorophenyl) exhibit higher cytotoxicity, whereas methyl-substituted derivatives are generally better tolerated in biological systems .
Q & A
Q. How should researchers validate the IUPAC nomenclature and structural descriptors for this compound to ensure consistency across publications?
- Methodological Answer : Cross-reference IUPAC Provisional Recommendations (e.g., P-66.4.1.7 for amide oximes) and PubChem entries. For example, "this compound" aligns with PIN (Preferred IUPAC Name) conventions for imidodicarbonimidic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
